Antimalarial Activity Gap: Yingzhaosu D vs. Yingzhaosu A Against Drug-Resistant P. falciparum
Yingzhaosu D exhibits no detectable antimalarial activity due to the absence of the endoperoxide bridge. In direct contrast, Yingzhaosu A (the lead endoperoxide in the family) shows a defined IC₅₀ of 115 nM against the chloroquine-resistant K1 strain of *Plasmodium falciparum*, while its C(14)-epimer 40 achieves an IC₅₀ of 56 nM [1]. This is not a potency difference—it is a functional class distinction with profound implications for experimental design.
| Evidence Dimension | In vitro antiplasmodial activity (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀; activity not detected due to absence of endoperoxide pharmacophore |
| Comparator Or Baseline | Yingzhaosu A: IC₅₀ = 115 nM; C(14)-epi-Yingzhaosu A: IC₅₀ = 56 nM |
| Quantified Difference | Functional activity present (nM range) vs. no activity |
| Conditions | Chloroquine-resistant K1 strain of P. falciparum; in vitro assay |
Why This Matters
For malaria-focused procurement, selecting Yingzhaosu D over Yingzhaosu A constitutes a fundamental mismatch in experimental capability; users seeking antimalarial endoperoxides must specifically select A or C variants.
- [1] Szpilman AM, Korshin EE, Rozenberg H, Bachi MD. Total Syntheses of Yingzhaosu A and of Its C(14)-Epimer Including the First Evaluation of Their Antimalarial and Cytotoxic Activities. J Org Chem. 2005;70(9):3618-3632. View Source
